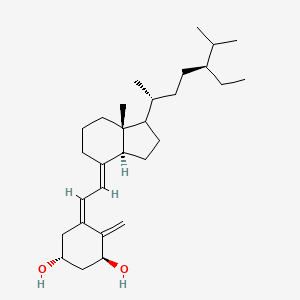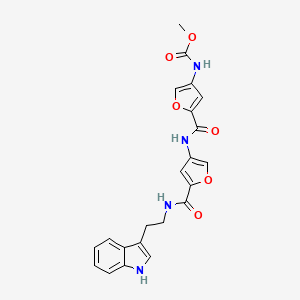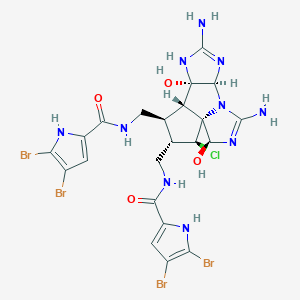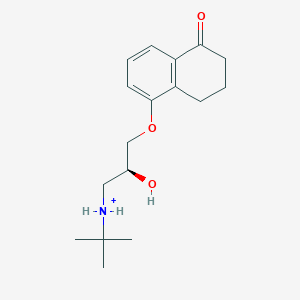
Levobunolol(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levobunolol(1+) is an organic cation obtained by protonation of the secondary amino function of levobunolol. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a levobunolol.
Scientific Research Applications
Vasodilatory Mechanism
Levobunolol demonstrates vasodilatory effects on vascular smooth muscle cells. Research indicates that it relaxes pre-contracted rabbit ciliary artery rings through mechanisms involving the blockade of calcium entry and changes in calcium sensitivity of vascular smooth muscle cells (Dong et al., 2007).
Analytical Detection
An electrochemical reduction and stripping voltammetric method has been developed for trace quantitation of levobunolol in various mediums. This method is particularly useful for detecting levobunolol in human serum and pharmaceutical formulations, offering precise and rapid analysis without the need for extraction (Ghoneim et al., 2014).
Encapsulation in Microparticles
Levobunolol has been successfully encapsulated in poly (ε-caprolactone) microparticles using a double emulsion solvent evaporation technique. This method aims to enhance the drug's application to the eye, providing controlled release characteristics suitable for anti-glaucomatous treatment (Karataş et al., 2009).
Metabolic Pathways
Recent studies have focused on the ocular and liver metabolism of levobunolol, highlighting the formation of various metabolites, including the active metabolite dihydrolevobunolol. This research offers insights into the drug's metabolism via non-cytochrome P450 pathways, which are not well-documented for many ocular medications (Argikar et al., 2016).
In-situ Gel Development
Research on the development of Levobunolol HCl in-situ gels has been conducted with the goal of enhancing glaucoma treatment. These gels are designed to increase contact time with the eye, achieve controlled release, and improve therapeutic efficacy (Pandey, 2010).
Incorporation into Contact Lenses
Eudragit-based nanoparticles of levobunolol have been formulated and incorporated into contact lenses. This innovative approach aims to provide sustained ocular delivery of levobunolol at therapeutic levels, potentially enhancing treatment efficiency for glaucoma (Kumar et al., 2020).
properties
Product Name |
Levobunolol(1+) |
|---|---|
Molecular Formula |
C17H26NO3+ |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
tert-butyl-[(2S)-2-hydroxy-3-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]propyl]azanium |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/p+1/t12-/m0/s1 |
InChI Key |
IXHBTMCLRNMKHZ-LBPRGKRZSA-O |
Isomeric SMILES |
CC(C)(C)[NH2+]C[C@@H](COC1=CC=CC2=C1CCCC2=O)O |
Canonical SMILES |
CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCCC2=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



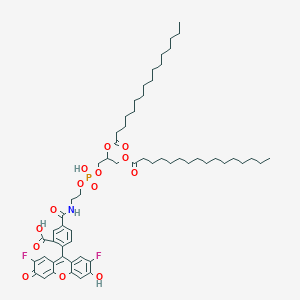
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
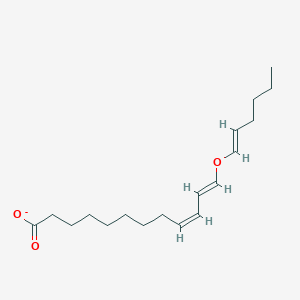

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)
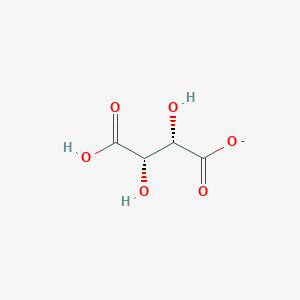
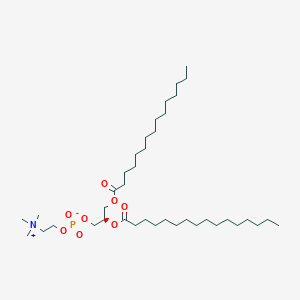
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
